3-Chloro-2-fluoroaniline

Catalog No.
S703797
CAS No.
2106-04-9
M.F
C6H5ClFN
M. Wt
145.56 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloro-2-fluoroaniline

CAS Number

2106-04-9

Product Name

3-Chloro-2-fluoroaniline

IUPAC Name

3-chloro-2-fluoroaniline

Molecular Formula

C6H5ClFN

Molecular Weight

145.56 g/mol

InChI

InChI=1S/C6H5ClFN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2

InChI Key

XWBTZHDDWRNOQH-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)F)N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)F)N

3-Chloro-2-fluoroaniline is an aromatic amine characterized by the presence of both chlorine and fluorine substituents on the benzene ring. Its chemical formula is C₆H₅ClFN, and it has a molecular weight of 145.56 g/mol. The compound features a chloro group at the meta position (3) and a fluoro group at the ortho position (2) relative to the amino group (NH₂) on the benzene ring. This structural configuration contributes to its unique chemical properties and reactivity.

Typical of halogenated anilines. Notable reactions include:

  • Nucleophilic Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to the formation of new compounds.
  • Electrophilic Aromatic Substitution: The amino group can direct electrophiles to the ortho and para positions, allowing for further functionalization of the aromatic ring.
  • Reduction Reactions: The nitro group can be reduced to an amine, although this may require specific conditions depending on the reaction environment.

Research indicates that 3-chloro-2-fluoroaniline exhibits biological activity, particularly in relation to its potential toxicity. It is classified as harmful if swallowed and toxic upon skin contact. Additionally, it may cause respiratory irritation and serious eye damage . Its biological effects are primarily attributed to its structure as a halogenated aromatic amine, which can interact with biological systems in various ways.

The synthesis of 3-chloro-2-fluoroaniline can be achieved through several methods:

  • From 2,3-Dichloronitrobenzene: This method involves reducing 2,3-dichloronitrobenzene to obtain 3-chloro-2-fluoroaniline. The reduction can be performed using catalytic hydrogenation or other reducing agents .
  • Direct Halogenation: An alternative approach involves halogenating 2-fluoroaniline with chlorine under controlled conditions to introduce the chloro substituent at the meta position.

These synthesis routes highlight the compound's accessibility in laboratory settings.

3-Chloro-2-fluoroaniline finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections or cancer.
  • Agrochemicals: The compound is used in the formulation of pesticides and herbicides due to its biological activity against certain pests.
  • Dyes and Pigments: It is utilized in producing dyes and pigments owing to its stable aromatic structure.

Studies on 3-chloro-2-fluoroaniline interactions focus on its reactivity with biomolecules, particularly proteins and nucleic acids. Its halogenated nature allows it to form covalent bonds with nucleophilic sites within these biomolecules, potentially leading to alterations in their function or stability. Such interactions are critical for understanding its toxicity and biological effects.

Several compounds share structural similarities with 3-chloro-2-fluoroaniline, including:

Compound NameStructure DescriptionUnique Features
2-FluoroanilineFluorine at ortho positionLacks chlorine; less toxic than 3-chloro-2-fluoroaniline .
4-ChloroanilineChlorine at para positionMore stable; often used in dye synthesis .
3-Bromo-2-fluoroanilineBromine instead of chlorineHigher reactivity due to bromine's larger size.
4-FluoroanilineFluorine at para positionLess reactive than chlorinated derivatives .

These comparisons illustrate that while these compounds share similar functional groups, their unique substituents significantly influence their chemical behavior and applications.

XLogP3

2

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.92%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (10.2%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H315 (91.84%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (79.59%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (12.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (16.33%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (81.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant

Other CAS

2106-04-9

Wikipedia

3-Chloro-2-fluoroaniline

General Manufacturing Information

Benzenamine, 3-chloro-2-fluoro-: INACTIVE

Dates

Modify: 2023-08-15

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